molecular formula C6H8N4O4 B14657523 Histidine, 4-nitro- CAS No. 41934-74-1

Histidine, 4-nitro-

Katalognummer: B14657523
CAS-Nummer: 41934-74-1
Molekulargewicht: 200.15 g/mol
InChI-Schlüssel: ACSLYMUBHGQOHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Histidine, 4-nitro- is a derivative of the essential amino acid histidine It features a nitro group (-NO2) attached to the imidazole ring of histidine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Histidine, 4-nitro- typically involves nitration of histidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and degradation of the histidine molecule.

Industrial Production Methods

Industrial production of Histidine, 4-nitro- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Histidine, 4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups replacing the nitro group.

Wissenschaftliche Forschungsanwendungen

Histidine, 4-nitro- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: It serves as a model compound for studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Histidine, 4-nitro- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The imidazole ring of histidine can also act as a proton shuttle, facilitating proton transfer reactions in biological systems.

Vergleich Mit ähnlichen Verbindungen

Histidine, 4-nitro- can be compared with other nitro-substituted amino acids and imidazole derivatives:

    Histidine: The parent compound, which lacks the nitro group, has different chemical properties and reactivity.

    Nitroarginine: Another nitro-substituted amino acid with distinct biological activities.

    Nitroimidazole: A class of compounds with similar structural features but different applications and reactivity.

Histidine, 4-nitro- is unique due to its specific substitution pattern and the resulting chemical and biological properties

Eigenschaften

CAS-Nummer

41934-74-1

Molekularformel

C6H8N4O4

Molekulargewicht

200.15 g/mol

IUPAC-Name

2-amino-3-(5-nitro-1H-imidazol-4-yl)propanoic acid

InChI

InChI=1S/C6H8N4O4/c7-3(6(11)12)1-4-5(10(13)14)9-2-8-4/h2-3H,1,7H2,(H,8,9)(H,11,12)

InChI-Schlüssel

ACSLYMUBHGQOHG-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C(N1)[N+](=O)[O-])CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.